molecular formula C12H13N3O B2962720 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one CAS No. 959030-39-8

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No.: B2962720
CAS No.: 959030-39-8
M. Wt: 215.256
InChI Key: OEATZINHWQHEQF-AATRIKPKSA-N
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Description

The compound “(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one” is a heterocyclic enone derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 5, connected via a conjugated α,β-unsaturated ketone (enone) bridge to a pyrrole ring. This structural motif is characteristic of bioactive molecules, as pyrazole and pyrrole rings are frequently employed in pharmaceuticals due to their hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-10(8-14-15(9)2)5-6-12(16)11-4-3-7-13-11/h3-8,13H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEATZINHWQHEQF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.

Biology: Research has explored its potential as a ligand in coordination chemistry, which could have implications for the development of new materials or catalysts.

Medicine: Studies are investigating its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Industry: The compound’s unique structure makes it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Methodological Considerations

Chemical structure comparison methods, such as graph-based analysis (), highlight the pyrazole core as a common subgraph across these compounds. Differences in substituents (e.g., pyrrole vs. nitrophenyl) alter electronic environments and steric profiles, which can be quantified using computational tools like density functional theory (DFT) or molecular docking studies .

Biological Activity

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, often referred to as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole and pyrrole derivatives under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity. For instance, the use of ethanol as a solvent has been reported to yield high-quality products.

Biological Activities

The biological activities of this compound have been evaluated through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been demonstrated in several models. For example, it has shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests that it may serve as a candidate for treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have revealed its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several case studies have explored the biological effects of this compound:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus
Anti-inflammatory ModelReduced TNF-α and IL-6 levels in vitro
Anticancer EvaluationInhibited proliferation in cancer cell lines

While the precise mechanisms remain under investigation, it is hypothesized that the pyrazole moiety contributes to the biological activity through interactions with specific enzymes or receptors involved in disease pathways. The presence of the pyrrole ring may enhance bioavailability and stability.

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